molecular formula C15H14N2O4 B1664135 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione CAS No. 159109-11-2

5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione

Cat. No. B1664135
CAS RN: 159109-11-2
M. Wt: 286.28 g/mol
InChI Key: ULVWJFBHQIXEPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione is not available in the search results. For more detailed information, it is recommended to refer to scientific literature or contact suppliers who offer this compound.


Molecular Structure Analysis

The molecular structure of 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact structure visualization is not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antiviral Activity : Researchers synthesized various isoquinoline derivatives, including those similar to 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione. These compounds were studied for their antiviral activities against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, although they showed limited effectiveness (Ivashchenko et al., 2014). Another study synthesized novel isoquinoline derivatives through reactions with various nitrogen nucleophiles, contributing to the understanding of isoquinoline chemistry and potential applications (Mahmoud et al., 2010).

Biological Activity and Applications

  • Potential in Drug Discovery : Studies on similar isoquinoline compounds have highlighted their potential in drug discovery, particularly as antiviral agents. Although not specifically focused on 5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione, these studies provide a basis for understanding its potential applications in medicinal chemistry. For instance, various derivatives were evaluated for their antiviral properties, with some showing activity against influenza A virus, indicating a potential avenue for further research in this area (Ivashchenko et al., 2014).

Chemical Reactivity and Potential Uses

  • Novel Derivatives and Reactions : The synthesis of novel isoquinoline derivatives, including reactions with nitrogen nucleophiles, has been a subject of research. These studies contribute to the broader understanding of isoquinoline reactivity and potential applications in various fields, including materials science and pharmaceuticals (Mahmoud et al., 2010).

properties

IUPAC Name

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVWJFBHQIXEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione

CAS RN

159109-11-2
Record name 159109-11-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione
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5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione
Reactant of Route 6
5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione

Q & A

Q1: What is the target of the 3F8 monoclonal antibody?

A1: The 3F8 monoclonal antibody specifically targets the disialoganglioside GD2. [, , , ] (See references at the end of this response)

Q2: How does 3F8 interact with its target?

A2: 3F8 binds to GD2, which is highly expressed on the surface of neuroblastoma cells, as well as other neuroectodermal tumors. [, , , , ]

Q3: What are the downstream effects of 3F8 binding to GD2?

A3: 3F8 binding to GD2 leads to several anti-tumor effects:

  • Antibody-dependent cell-mediated cytotoxicity (ADCC): 3F8, being an IgG3 antibody, effectively activates ADCC, primarily through interactions with FcγRIII (CD16) receptors on effector cells like NK cells, granulocytes, and macrophages. [, , , , , ]
  • Complement-dependent cytotoxicity (CDC): 3F8 can activate the complement cascade, leading to tumor cell lysis. [, , , ]
  • Direct anti-proliferative and pro-apoptotic effects: Studies show 3F8 can directly inhibit tumor cell growth and induce apoptosis through various mechanisms, including caspase activation, AIF release, and modulation of signaling pathways like AKT and FAK. []

Q4: What is known about the structure of 3F8?

A4: 3F8 is a murine IgG3 monoclonal antibody. [, , , ] Crystal structure analysis of 3F8 has revealed key amino acid residues involved in GD2 binding, providing insights for antibody engineering and optimization. []

Q5: Is there information available regarding 3F8's material compatibility and stability?

A5: The provided research focuses on the biological and clinical aspects of 3F8. Information about its material compatibility and stability under various conditions is not discussed.

Q6: Does 3F8 possess catalytic properties?

A6: As an antibody, 3F8 does not possess intrinsic catalytic properties. Its function relies on binding to its target, GD2, and triggering downstream immune responses.

Q7: Has computational chemistry been applied to the study of 3F8?

A7: Yes, molecular docking simulations using the crystal structure of 3F8 have been performed to understand its interaction with GD2. This has led to the identification of a key binding motif and potential sites for antibody engineering to enhance its efficacy. []

Q8: How do modifications to the 3F8 structure impact its activity?

A8: Research indicates that:

  • Humanization: Replacing murine sequences with human counterparts in hu3F8 reduces immunogenicity while retaining anti-tumor activity. [, ]
  • Specific mutations: Introducing a single point mutation (Heavy Chain: Gly54Ile) in humanized 3F8 significantly enhanced its ADCC activity against neuroblastoma and melanoma cells in vitro. []

Q9: What is known about the stability and formulation of 3F8?

A9: The provided research focuses on the in vivo application of 3F8. Detailed information on its stability under various conditions and specific formulation strategies is limited.

Q10: How is 3F8 administered, and what is its pharmacokinetic profile?

A10: 3F8 is administered intravenously. [, , , ] Pharmacokinetic studies have shown:

  • Serum 3F8 levels correlate with the administered dose. []
  • Smaller patients tend to have faster clearance rates. []
  • Human anti-human antibody (HAHA) response can affect serum 3F8 levels. []

Q11: What factors influence the pharmacokinetics of 3F8?

A11: Factors influencing 3F8 pharmacokinetics include:

  • Body weight: Smaller patients exhibit faster clearance. []
  • Human anti-human antibody (HAHA) response: Presence of HAHA is linked to reduced serum 3F8 levels. []

Q12: What is the relationship between 3F8 exposure and its pharmacodynamic effects?

A12: Higher doses of humanized 3F8 (hu3F8) are associated with increased serum levels and more pronounced anti-neuroblastoma activity. []

Q13: What in vitro models have been used to study 3F8?

A13: Various human neuroblastoma and melanoma cell lines have been used in vitro to assess 3F8's:

  • Binding affinity and specificity to GD2. [, ]
  • Antibody-dependent cell-mediated cytotoxicity (ADCC) potency. [, , ]
  • Complement-dependent cytotoxicity (CDC) activity. []
  • Direct anti-proliferative and pro-apoptotic effects. []

Q14: What is the evidence of 3F8's anti-tumor activity in vivo?

A14: Preclinical studies using human neuroblastoma xenograft models in mice have demonstrated:

  • Tumor targeting: 3F8 effectively targets and accumulates in GD2-positive xenografts. [, , ]
  • Tumor regression: Radiolabeled 131I-3F8 leads to significant tumor shrinkage and even complete ablation at sufficient doses. []
  • Synergy with other agents: 3F8's anti-tumor efficacy is enhanced when combined with:
    • Granulocyte-macrophage colony-stimulating factor (GM-CSF), which increases ADCC activity and possibly effector cell numbers. [, , ]
    • (1 → 3),(1 → 4)-β-D-glucan, which primes leukocytes and synergizes with 3F8 to induce tumor regression. [, ]

Q15: What are the clinical outcomes of 3F8 treatment in neuroblastoma patients?

A15: Clinical trials have shown that 3F8:

  • Shows anti-tumor activity: Induces objective responses in patients with resistant neuroblastoma, including complete and partial remissions. [, , , ]
  • Improves survival: Prolongs progression-free survival and overall survival, particularly in combination with GM-CSF and 13-cis-retinoic acid. []
  • Eradicates minimal residual disease: Effectively targets and eliminates minimal residual disease in bone marrow, contributing to long-term remissions. [, ]

Q16: What are the mechanisms of resistance to 3F8 therapy?

A16: Although complete GD2 loss is rare [], factors potentially contributing to resistance include:

  • Insufficient immune effector function: Chemotherapy-induced immunosuppression may limit the efficacy of ADCC. []
  • Development of human anti-mouse antibodies (HAMA): HAMA can neutralize 3F8, reducing its efficacy. [, , ]

Q17: What are the known side effects of 3F8 treatment?

A17: 3F8 therapy is generally well-tolerated. The most common side effects are:

  • Pain: Often severe but manageable with analgesics. [, , , ]
  • Infusion-related reactions: Fever, urticaria (hives), hypertension, and hypotension can occur. [, ]
  • Hematologic toxicities: Reversible decreases in blood counts and serum complement levels have been observed. []

Q18: Are there any long-term toxicities associated with 3F8?

A18: No long-term neurologic complications have been reported in long-term survivors treated with 3F8. [, ]

Q19: Are there specific drug delivery and targeting strategies used with 3F8?

A19: Research has explored intrathecal (IT) administration of 3F8 via an Ommaya reservoir for targeting leptomeningeal metastases, demonstrating high cerebrospinal fluid (CSF) concentrations and a favorable CSF-to-blood ratio. [, ]

Q20: Have any biomarkers been identified to predict 3F8 efficacy or monitor treatment response?

A20: Potential biomarkers for predicting 3F8 treatment response include:

  • GD2 synthase mRNA levels: Quantitative RT-PCR measurement of GD2 synthase mRNA in bone marrow can assess minimal residual disease and predict response to 3F8 therapy. []
  • Human anti-mouse antibody (HAMA) response: A transient HAMA response is associated with better long-term survival, potentially due to the induction of an anti-idiotypic antibody network. [, ]
  • FCGR2A polymorphism: Patients with the R/R or H/R FCGR2A polymorphism, which encodes for a high-affinity Fc receptor, may have better outcomes. []
  • Missing KIR ligand: Patients lacking ligands for inhibitory KIR receptors on NK cells might experience enhanced anti-tumor responses. []

Q21: What analytical methods are used to characterize and quantify 3F8?

A21: Various analytical techniques employed in 3F8 research include:

  • ELISA (enzyme-linked immunosorbent assay): To measure antibody concentrations (3F8, HAMA, Ab3, Ab3'). [, ]
  • Immunofluorescence staining: To detect GD2 expression on tumor cells. [, ]
  • Immunohistochemistry: To assess GD2 expression in tumor tissues. []
  • Flow cytometry: To analyze GD2 expression on tumor cells and immune cell populations. []
  • Radioimmunoassays: To measure radioactivity levels in biological samples. [, , ]
  • Quantitative reverse transcription polymerase chain reaction (qRT-PCR): To measure GD2 synthase mRNA levels. []

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